3-Amino-3-(pyridin-4-yl)propan-1-ol
Overview
Description
3-Amino-3-(pyridin-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
A significant application of 3-Amino-3-(pyridin-4-yl)propan-1-ol is in the synthesis and characterization of various metal complexes. For instance, this compound has been utilized in the preparation of a Zn(II) Schiff base complex, showcasing its role in coordination chemistry. The complex was characterized using spectroscopic methods and single crystal X-ray diffraction studies, demonstrating its potential in materials science and inorganic chemistry (Rezaeivala, 2017).
Role in the Formation of Cu(II) Complexes
The compound also plays a crucial role in the formation of Cu(II) complexes. These complexes have been characterized by single crystal X-ray diffraction, offering insights into the structural aspects of these chemical entities. Theoretical studies have indicated the significance of the 3-hydroxypropyl arm in these complexes, which is a characteristic feature of this compound (Keypour et al., 2015).
Applications in Organic Synthesis
In organic synthesis, this compound has been used as an intermediate. Its application in the preparation of β-hydroxy-α-amino Acid, which is a key intermediate in the synthesis of certain developmental drug candidates, highlights its importance in pharmaceutical chemistry (Goldberg et al., 2015).
Catalysis and Molecular Interactions
This compound finds application in catalysis as well. For instance, Zn(II) complexes involving this compound have been used to promote the hydrolysis of phosphate diesters, indicating its potential in catalytic processes (Zhang & Liang, 2006).
Properties
IUPAC Name |
3-amino-3-pyridin-4-ylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-8(3-6-11)7-1-4-10-5-2-7/h1-2,4-5,8,11H,3,6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSDHGDMFGAHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311419 | |
Record name | γ-Amino-4-pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865074-65-3 | |
Record name | γ-Amino-4-pyridinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865074-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | γ-Amino-4-pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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